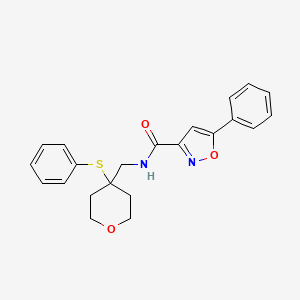

![molecular formula C9H15NO4 B2768085 (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid CAS No. 152468-91-2](/img/structure/B2768085.png)

(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

-

Oxalyl Chloride Deprotection

- Researchers have reported a mild method for selectively removing the N-Boc group using oxalyl chloride in methanol . This procedure works effectively for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. Reaction conditions involve room temperature and yield up to 90% .

-

Protic Ionic Liquid Catalysis

Scientific Research Applications

Solid-Phase Synthesis of Peptide α-Carboxamides

N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid has been synthesized for use as a handle in solid-phase synthesis of peptide α-carboxamides. This handle facilitates the synthesis of peptides with high yield and resistance to acidolysis, showcasing the utility of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid derivatives in peptide synthesis and modification processes (S. Gaehde, G. Matsueda, 2009).

Synthesis of Esters and Anhydrides

The reactivity of this compound derivatives in the synthesis of esters and anhydrides through reactions with carboxylic acids and dicarbonates has been explored. This process is facilitated by weak Lewis acids, leading to high yields of esters and anhydrides, demonstrating the compound's utility in organic synthesis and material science applications (G. Bartoli et al., 2007).

Oxidation Reactions

The derivative acts as an efficient catalyst in the oxidation of phenols and anilines, signifying its role in chemical transformations and synthesis of complex organic molecules. This catalytic activity underlines the compound's importance in organic chemistry, particularly in selective oxidation processes (M. Ratnikov et al., 2011).

Polymer Science

In the field of polymer science, derivatives of this compound have been utilized to improve the stabilization and spinnability of polyacrylonitrile copolymers, which are crucial for developing carbon fiber materials. This application highlights the compound's significance in enhancing the performance of materials for industrial applications (Anqi Ju et al., 2013).

Asymmetric Synthesis

The asymmetric hydrogenation of enamines using chiral ferrocenyl ligands in conjunction with this compound showcases its application in the synthesis of beta-amino acid pharmacophores, demonstrating its utility in the preparation of enantiomerically pure compounds (M. Kubryk, K. Hansen, 2006).

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZVVBUNVWRGH-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)

![6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2768010.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2768012.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)

![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![7-Cyclopropyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)

![2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2768024.png)